

An In-depth Technical Guide to Boc-3-Nitro-D-phenylalanine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-3-Nitro-D-phenylalanine*

Cat. No.: *B558684*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This whitepaper provides a detailed overview of N- α -(t-Butoxycarbonyl)-3-nitro-D-phenylalanine (**Boc-3-Nitro-D-phenylalanine**), a key amino acid derivative. It covers its physicochemical properties, applications in peptide synthesis, and detailed experimental protocols. The inclusion of structured data and workflow visualizations aims to support advanced research and development in medicinal chemistry and pharmacology.

Introduction

Boc-3-Nitro-D-phenylalanine is a protected amino acid derivative widely utilized as a building block in the synthesis of peptides and peptidomimetics.^{[1][2]} The presence of the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function allows for controlled, stepwise peptide chain elongation, while the nitro group on the phenyl ring offers unique opportunities for chemical modification and modulation of biological activity.^{[1][3][4]} This derivative is particularly valuable in drug discovery for creating analogs of bioactive peptides and developing novel therapeutic agents, with applications in fields such as oncology and neurology.^{[1][3][4]} Its stability and compatibility with standard coupling reagents make it a preferred choice for complex peptide synthesis.^{[1][3]}

Physicochemical Properties

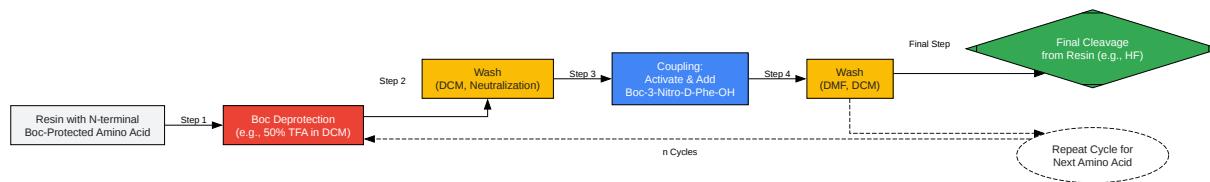
The fundamental properties of **Boc-3-Nitro-D-phenylalanine** are summarized below. This data is critical for experimental design, including reaction setup, purification, and storage.

Property	Value	Source(s)
Molecular Weight	310.3 g/mol ; 310.31 g/mol	[1][5][6]
Molecular Formula	C ₁₄ H ₁₈ N ₂ O ₆	[1][5][6][7]
CAS Number	158741-21-0	[1][5][6]
Appearance	White powder	[1][5]
Purity	≥ 97% (HPLC); ≥ 98% (Chiral HPLC)	[1][2][5][8]
Melting Point	127-133 °C	[5]
Boiling Point	506.9 ± 45.0 °C (Predicted)	[5][9]
Density	1.290 ± 0.060 g/cm ³ (Predicted)	[5][9]
Storage Conditions	0-8°C; Room Temperature	[1][5][9]
Synonyms	Boc-D-Phe(3-NO ₂)-OH, Boc-3-nitro-D-Phe-OH	[1][5][6]

Applications in Research and Drug Development

Boc-3-Nitro-D-phenylalanine is a versatile reagent with several key applications in scientific research and pharmaceutical development.

- Peptide Synthesis: It serves as a fundamental building block in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1][3] The Boc group provides robust protection under coupling conditions and can be selectively removed with mild acids like trifluoroacetic acid (TFA).[10][11]
- Drug Development: The nitro-functionalized phenyl ring is of particular interest in medicinal chemistry.[1] It can act as a bioisostere, influence peptide conformation, or serve as a chemical handle for further modification or bioconjugation.[1][3] These features are exploited to enhance the efficacy, selectivity, and pharmacokinetic properties of peptide-based drug candidates.[1]


- Bioconjugation: The compound is valuable for bioconjugation processes, where it facilitates the attachment of biomolecules to other molecules or surfaces, which can be beneficial for creating targeted drug delivery systems or diagnostic tools.[1][3]

Experimental Protocols

The following section details a representative protocol for the incorporation of **Boc-3-Nitro-D-phenylalanine** into a peptide chain using manual Solid-Phase Peptide Synthesis (SPPS).

4.1 General Workflow for Boc-SPPS

The synthesis involves the iterative cycle of deprotection, neutralization, and coupling on a solid support resin.

[Click to download full resolution via product page](#)

Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

4.2 Detailed Protocol: Single Coupling Cycle

- Objective: To couple **Boc-3-Nitro-D-phenylalanine** to a resin-bound peptide chain with a free N-terminal amine.
- Materials:
 - Peptide-resin with a free amino group.

- **Boc-3-Nitro-D-phenylalanine.**
- Dichloromethane (DCM), peptide synthesis grade.
- N,N-Dimethylformamide (DMF), peptide synthesis grade.
- Trifluoroacetic acid (TFA).
- N,N-Diisopropylethylamine (DIPEA).
- Coupling reagents: Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBr), or an alternative like DIC/Oxyma.
- Procedure:
 - Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes in a suitable reaction vessel.
 - Boc Deprotection:
 - Drain the DCM.
 - Add a solution of 25-50% TFA in DCM to the resin.[\[10\]](#)
 - Agitate for 30 minutes at room temperature.
 - Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[\[10\]](#)
 - Neutralization:
 - Wash the resin with a 5-10% solution of DIPEA in DCM for 10-15 minutes to neutralize the ammonium salt.[\[10\]](#)
 - Wash the resin again with DCM (3-5 times) to remove excess base.[\[10\]](#)
 - Amino Acid Activation and Coupling:

- In a separate vessel, dissolve **Boc-3-Nitro-D-phenylalanine** (2-4 equivalents relative to resin loading) and HOBT (2-4 equivalents) in a minimal amount of DMF.
- Add DCC (2-4 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at 0°C.
- Filter the activated solution to remove the dicyclohexylurea (DCU) byproduct.
- Add the filtered, activated amino acid solution to the neutralized resin.[\[10\]](#)
- Agitate the reaction mixture for 2-4 hours at room temperature. A ninhydrin test can be performed to monitor reaction completion.

- Washing:
 - Drain the coupling solution.
 - Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove unreacted reagents.
- Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

Conclusion

Boc-3-Nitro-D-phenylalanine is an indispensable tool for researchers in peptide chemistry and drug development. Its well-defined physicochemical properties, combined with its utility in established synthetic protocols, enable the rational design and synthesis of complex peptides. The nitro functionality, in particular, provides a strategic element for creating novel molecular entities with potentially enhanced therapeutic profiles. This guide serves as a foundational resource for the effective application of this compound in advanced research settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. aapep.bocsci.com [aapep.bocsci.com]
- 6. scbt.com [scbt.com]
- 7. Boc-3-Nitro-L-Phenylalanine | C14H18N2O6 | CID 2761816 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. BOC-L-3-NITROPHENYLALANINE | 131980-29-5 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Boc-3-Nitro-D-phenylalanine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b558684#boc-3-nitro-d-phenylalanine-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com